3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a pyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Pyrimidinone Synthesis: The pyrimidinone structure can be synthesized through cyclization reactions involving urea or thiourea with β-dicarbonyl compounds.
Final Coupling: The final step involves coupling the benzimidazole, azetidine, and pyrimidinone moieties under specific conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidinone ring.
Substitution: Nucleophilic substitution reactions can take place at various positions on the benzimidazole and pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
Medically, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity, while the pyrimidinone structure can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound shares the benzimidazole moiety but lacks the azetidine and pyrimidinone structures.
4,4’-Dichlorobenzophenone: This compound has a similar aromatic structure but differs significantly in its functional groups and overall structure.
Uniqueness
The uniqueness of 3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one lies in its combination of three distinct moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[2-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-7-16(13-5-6-13)20-11-23(18)10-19(26)22-8-14(9-22)24-12-21-15-3-1-2-4-17(15)24/h1-4,7,11-14H,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZWRBHSRAQQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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